molecular formula C10H12BrNO3 B13127417 ethyl 2-(5-bromo-3-methoxypyridin-2-yl)acetate

ethyl 2-(5-bromo-3-methoxypyridin-2-yl)acetate

Cat. No.: B13127417
M. Wt: 274.11 g/mol
InChI Key: DMDRKSPYAZYJFY-UHFFFAOYSA-N
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Description

Ethyl 2-(5-bromo-3-methoxypyridin-2-yl)acetate is an organic compound that belongs to the class of esters It features a pyridine ring substituted with a bromine atom at the 5-position and a methoxy group at the 3-position The ethyl acetate moiety is attached to the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(5-bromo-3-methoxypyridin-2-yl)acetate typically involves the following steps:

    Bromination: The starting material, 3-methoxypyridine, undergoes bromination at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Esterification: The brominated product is then subjected to esterification with ethyl bromoacetate in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-bromo-3-methoxypyridin-2-yl)acetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom at the 5-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under appropriate conditions.

    Reduction: The ester moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Products include 2-(5-azido-3-methoxypyridin-2-yl)acetate or 2-(5-mercapto-3-methoxypyridin-2-yl)acetate.

    Oxidation: Products include 2-(5-bromo-3-hydroxypyridin-2-yl)acetate or 2-(5-bromo-3-formylpyridin-2-yl)acetate.

    Reduction: Products include 2-(5-bromo-3-methoxypyridin-2-yl)ethanol.

Scientific Research Applications

Ethyl 2-(5-bromo-3-methoxypyridin-2-yl)acetate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting neurological and inflammatory diseases.

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is used in the production of specialty chemicals and as a building block in the synthesis of functional materials.

Mechanism of Action

The mechanism of action of ethyl 2-(5-bromo-3-methoxypyridin-2-yl)acetate depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine and methoxy substituents on the pyridine ring can interact with active sites of enzymes or binding pockets of receptors, influencing their activity. The ester moiety can also undergo hydrolysis to release the active pyridine derivative, which then exerts its biological effects.

Comparison with Similar Compounds

Ethyl 2-(5-bromo-3-methoxypyridin-2-yl)acetate can be compared with other similar compounds, such as:

    Ethyl 2-(5-chloro-3-methoxypyridin-2-yl)acetate: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.

    Ethyl 2-(5-bromo-3-hydroxypyridin-2-yl)acetate: Similar structure but with a hydroxyl group instead of a methoxy group, affecting its polarity and hydrogen bonding capacity.

    Ethyl 2-(5-bromo-3-methylpyridin-2-yl)acetate: Similar structure but with a methyl group instead of a methoxy group, influencing its hydrophobicity and steric properties.

These comparisons highlight the unique features of this compound, such as its specific substituents and their impact on its chemical and biological properties.

Properties

Molecular Formula

C10H12BrNO3

Molecular Weight

274.11 g/mol

IUPAC Name

ethyl 2-(5-bromo-3-methoxypyridin-2-yl)acetate

InChI

InChI=1S/C10H12BrNO3/c1-3-15-10(13)5-8-9(14-2)4-7(11)6-12-8/h4,6H,3,5H2,1-2H3

InChI Key

DMDRKSPYAZYJFY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=N1)Br)OC

Origin of Product

United States

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